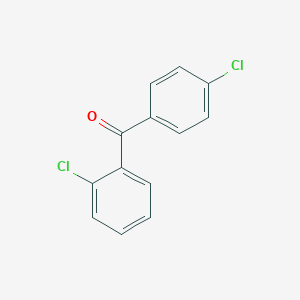

2,4'-Dichlorobenzophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3221. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chlorophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMYPHLWXBXNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058920 | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-29-0 | |

| Record name | 2,4′-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-chlorophenyl)(4-chlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DICHLOROBENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N0V78I65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and safety information for 2,4'-Dichlorobenzophenone. The information is intended to support researchers, scientists, and professionals in the field of drug development and other chemical industries.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₃H₈Cl₂O. It belongs to the class of diaryl ketones and is characterized by the presence of two chlorine atoms substituted on the two phenyl rings of a benzophenone structure.

General Properties

| Property | Value | Source(s) |

| IUPAC Name | (2-chlorophenyl)(4-chlorophenyl)methanone | [1] |

| CAS Number | 85-29-0 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 64-67 °C | [1] |

| Boiling Point | 214-215 °C at 22 mmHg | [1] |

| Density | 1.31-1.39 g/cm³ | [3] |

Spectral Data

| Technique | Data Highlights |

| ¹H NMR | Spectral data available. |

| ¹³C NMR | Spectral data available. |

| Mass Spectrometry | Major fragments observed at m/z 139, 111, 250, 252.[2] |

| Infrared (IR) Spectroscopy | KBr pellet and ATR-IR spectra available.[2] |

Synthesis of this compound

The primary method for synthesizing this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4]

Caption: Synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

The following is a representative protocol for the synthesis of dichlorobenzophenone isomers, adapted for this compound.

Materials:

-

2-Chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, addition funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add chlorobenzene and the solvent (e.g., dichloromethane).

-

Cool the flask in an ice bath.

-

Slowly and portion-wise, add anhydrous aluminum chloride to the stirred solution.

-

Once the aluminum chloride has been added, slowly add 2-chlorobenzoyl chloride from the addition funnel to the reaction mixture while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended).

-

Quench the reaction by carefully pouring the mixture over crushed ice and dilute hydrochloric acid.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the identification and quantification of this compound.

General Protocol:

-

Sample Preparation: Dissolve a known amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate).

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is typically used.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample, for example, starting at a lower temperature and ramping up to a higher temperature.

-

MS Detector: Electron ionization (EI) is a common ionization method. The mass spectrometer is set to scan a range of mass-to-charge ratios that includes the molecular ion of this compound and its characteristic fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

General Protocol:

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, deuterated chloroform).

-

¹H NMR: Provides information about the number and types of protons and their neighboring atoms.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

General Protocol:

-

Sample Preparation:

-

KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Analysis: The spectrum will show a characteristic strong absorption band for the carbonyl (C=O) group, typically in the region of 1650-1700 cm⁻¹.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly antifungal agents.

Synthesis of Fenarimol

A notable application of this compound is in the synthesis of the fungicide Fenarimol.[5][6] Fenarimol is used to control powdery mildew on a variety of crops.[7]

Caption: Role of this compound in the synthesis of Fenarimol.

The synthesis involves a Grignard reaction where a pyrimidin-5-yl Grignard reagent is added to the carbonyl group of this compound.

Safety and Toxicology

The safety information for this compound is not entirely consistent across different sources.

GHS Hazard Classification

There are conflicting reports regarding the GHS classification of this compound.

| Source | Classification |

| ECHA C&L Inventory (Aggregated) | The majority of notifications (88.1%) indicate that the substance does not meet the criteria for classification. A smaller percentage (11.9%) of notifications classify it as causing skin irritation (H315) and serious eye irritation (H319).[1] |

| Some Safety Data Sheets | Classify the substance as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Other sources state that based on available data, the classification criteria are not met.[3] |

Toxicological Information

Detailed toxicological studies specifically on this compound are limited in the publicly available literature. Much of the available data pertains to the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D).

Based on available safety data sheets, the following general toxicological information can be summarized:

-

Acute Toxicity: Based on available data, the classification criteria for acute toxicity are not met.[3]

-

Skin Corrosion/Irritation: Some sources indicate it may cause skin irritation, while others state it is not classified as a skin irritant.[1][3][8]

-

Serious Eye Damage/Irritation: Similar to skin irritation, there are conflicting classifications.[1][3][8]

-

CMR Effects (Carcinogenicity, Mutagenicity, and Toxicity for Reproduction): Based on available data, the classification criteria for these effects are not met.[3]

It is important for researchers and professionals to consult the specific safety data sheet provided by their supplier and to handle the compound with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area.

Ecotoxicological Information

Information on the environmental fate and effects of this compound is not extensively documented. General precautions should be taken to avoid release into the environment.[3]

This guide is intended for informational purposes and should not be considered a substitute for a comprehensive safety assessment and consultation of the relevant safety data sheets.

References

- 1. This compound | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fr.cpachem.com [fr.cpachem.com]

- 4. prepchem.com [prepchem.com]

- 5. fao.org [fao.org]

- 6. fao.org [fao.org]

- 7. Fenarimol | C17H12Cl2N2O | CID 43226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 2,4'-Dichlorobenzophenone (CAS 85-29-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4'-Dichlorobenzophenone, a halogenated aromatic ketone with significant applications in organic synthesis and potential biological activities. This document consolidates critical data on its physicochemical properties, synthesis, purification, and analytical characterization, alongside an exploration of its toxicological profile and potential interactions with cellular signaling pathways.

Core Physicochemical and Spectroscopic Data

This compound is a synthetic organic compound that serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility is also recognized in material science, particularly in applications requiring UV absorption to protect polymers and coatings from degradation.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 85-29-0 | [1] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| IUPAC Name | (2-chlorophenyl)(4-chlorophenyl)methanone | [1] |

| Synonyms | o,p'-Dichlorobenzophenone | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 64-66 °C | [4] |

| Boiling Point | 214 °C | [4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water. | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [1] |

| FTIR | Spectral data available (KBr pellet and ATR-Neat). | [1] |

| Mass Spectrometry (GC-MS) | Major fragments (m/z): 139, 111, 141, 75, 250. | [1][5] |

| UV/Visible Spectroscopy | UV absorption data available. | [5] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4][6]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Prepare a solution of 2-chlorobenzoyl chloride and chlorobenzene in anhydrous dichloromethane in the dropping funnel. Add this solution dropwise to the cooled AlCl₃ suspension while maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Recrystallization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/acetone mixture.[7][8][9]

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable.

-

Injection: Splitless injection is typically used.

-

Oven Program: A temperature gradient from a lower starting temperature (e.g., 80°C) to a higher final temperature (e.g., 320°C) is employed to ensure good separation.[10]

-

Mass Spectrometer: Electron ionization (EI) at 70 eV is standard.

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, such as formic or acetic acid, for peak shaping) is often effective.[11][12]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (around 230-283 nm) is appropriate.[11][12]

Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, research on related benzophenone derivatives provides insights into potential mechanisms of action. A study on 2,4'-dihydroxybenzophenone has demonstrated its ability to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway, which is involved in inflammatory responses.[13] This suggests that this compound might also interact with this pathway.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the potential inhibitory effect of this compound on the TLR4 signaling cascade, based on the activity of a structurally related compound.

Caption: Potential inhibition of the TLR4 signaling pathway.

Metabolism and Toxicology

Specific metabolic and comprehensive toxicological studies on this compound are not extensively available. However, data from related dichlorobenzene and benzophenone compounds can provide an initial assessment of its potential metabolic fate and toxicity.

The metabolism of dichlorobenzenes in vivo often involves hydroxylation followed by conjugation with sulfates or glucuronic acid.[14] Benzophenone derivatives can also undergo hydroxylation and subsequent conjugation.[15][16]

Table 3: Toxicological Profile Summary (Inferred from Related Compounds)

| Endpoint | Observation | Reference(s) |

| Acute Toxicity | Generally low acute toxicity is expected for related compounds. | [17] |

| Dermal Irritation | May cause skin irritation. | [1] |

| Eye Irritation | May cause serious eye irritation. | [1] |

| Carcinogenicity | No conclusive evidence for related compounds like 2,4-D. | [17] |

| Reproductive/Developmental Toxicity | No adverse effects observed for 2,4-D at lower doses. | [17] |

| Endocrine Disruption | Some benzophenone derivatives have shown estrogenic effects by interacting with estrogen receptors.[18][19] | [18][19] |

Conclusion

This compound is a valuable chemical intermediate with well-established synthetic routes. While its biological and toxicological profiles are not fully elucidated, preliminary data from related compounds suggest potential interactions with inflammatory signaling pathways and possible endocrine-disrupting effects. Further research is warranted to fully characterize its biological activity, metabolic fate, and toxicological endpoints to ensure its safe and effective use in research and development. This guide provides a foundational resource for professionals working with this compound, summarizing the current state of knowledge and highlighting areas for future investigation.

References

- 1. This compound | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 19811-05-3: 2,4-dichlorobenzophenone | CymitQuimica [cymitquimica.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. researchgate.net [researchgate.net]

- 9. Purification [chem.rochester.edu]

- 10. epa.gov [epa.gov]

- 11. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. deswater.com [deswater.com]

- 13. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative metabolism of the renal carcinogen 1,4-dichlorobenzene in rat: identification and quantitation of novel metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolism of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2,4'-Dichlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 2,4'-Dichlorobenzophenone. A chlorinated aromatic ketone, this compound serves as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical and agrochemical industries. This document details experimental protocols for its synthesis and analysis by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound, with the CAS number 85-29-0, is a dichlorinated derivative of benzophenone.[1][2] Its molecular structure consists of a central carbonyl group bonded to a 2-chlorophenyl group and a 4-chlorophenyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2-chlorophenyl)(4-chlorophenyl)methanone | [3] |

| Synonyms | o,p'-Dichlorobenzophenone, Benzophenone, 2,4'-dichloro- | [2] |

| CAS Number | 85-29-0 | [2] |

| Molecular Formula | C₁₃H₈Cl₂O | [2] |

| Molecular Weight | 251.11 g/mol | [4][5] |

| Melting Point | 64 °C | |

| Boiling Point | 214 °C at 22 mmHg | |

| Appearance | White to off-white solid |

Synthesis of this compound

The primary synthetic route to this compound is the Friedel-Crafts acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1]

References

- 1. prepchem.com [prepchem.com]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. This compound | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(85-29-0) 1H NMR [m.chemicalbook.com]

- 5. This compound(85-29-0) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2,4'-Dichlorobenzophenone

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: 2,4'-Dichlorobenzophenone (CAS No: 85-29-0) is a chlorinated aromatic ketone that serves as a versatile and critical intermediate in the field of organic synthesis. Its molecular structure, featuring two chlorine atoms on separate phenyl rings, offers reactive sites for a variety of chemical transformations. This makes it a valuable building block in the multi-step synthesis of numerous pharmaceuticals and agrochemicals.[1] This guide provides a detailed overview of the primary synthetic pathways for this compound, complete with experimental protocols, quantitative data, and process visualizations to aid researchers in their synthetic endeavors.

Friedel-Crafts Acylation Pathway

The most traditional and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of chlorobenzene with 2-chlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] The catalyst activates the acyl chloride, generating an acylium ion which is then attacked by the electron-rich chlorobenzene ring. The substitution occurs preferentially at the para-position of chlorobenzene due to steric hindrance and the directing effect of the chlorine atom.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the synthesis of unsymmetrical benzophenones.[3][4]

-

Reaction Setup: In a dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl evolved), add anhydrous aluminum chloride (AlCl₃, 1.1 to 1.5 molar equivalents).

-

Solvent and Reactant Addition: Add a suitable solvent such as nitrobenzene or dichloromethane (CH₂Cl₂).[3][5] Cool the flask in an ice/water bath. Add chlorobenzene (1.0 equivalent) to the flask.

-

Acyl Chloride Addition: Slowly add 2-chlorobenzoyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes. Maintain the reaction temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture for 1-4 hours.[3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cautiously quench the reaction by pouring the mixture onto crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. If dichloromethane was used, separate the organic layer. If nitrobenzene was used, steam distillation may be required to remove the solvent. Extract the aqueous layer with two portions of dichloromethane.

-

Purification: Combine the organic extracts and wash with a dilute sodium carbonate solution, followed by water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane to yield pure this compound.

Oxidation of 2,4'-Dichlorodiphenylmethane

Another effective route is the oxidation of the corresponding diarylmethane precursor, 2,4'-Dichlorodiphenylmethane. This method avoids the often harsh conditions of Friedel-Crafts reactions. A variety of oxidizing agents can be employed, with modern methods utilizing catalysts for higher efficiency and selectivity. A procedure using tert-butyl hydroperoxide (TBHP) as the oxidant and a copper-based catalyst has shown high yields for analogous compounds.[6]

Experimental Protocol: Oxidation of Diarlymethane

This protocol is based on a general procedure for the oxidation of diarylmethanes catalyzed by Sodium Copper Chlorophyllin (SCC).[6]

-

Reaction Setup: In a round-bottom flask, prepare a solution of 2,4'-Dichlorodiphenylmethane (0.5 mmol, 1.0 equivalent), Sodium Copper Chlorophyllin (SCC) catalyst (1 mol %), 70% tert-butyl hydroperoxide (TBHP) (1.5 mmol, 3.0 equivalents), and 4-methylpyridine (1.5 mmol, 3.0 equivalents).

-

Solvent Addition: Add a solvent mixture of acetone and water (1:0.5 mL).

-

Reaction: Stir the reaction mixture at 80 °C for 10 hours.

-

Workup: After cooling to room temperature, quench the reaction by adding a saturated solution of sodium thiosulfate (5 mL).

-

Extraction: Extract the mixture with dichloromethane (3 x 10 mL).

-

Purification: Combine the organic extracts and dry over anhydrous Na₂SO₄. Filter the solution and remove the solvent under reduced pressure. The resulting residue should be purified by flash column chromatography on silica gel using a suitable eluent (e.g., petroleum ether/ethyl acetate) to afford the pure product.

Suzuki-Miyaura Cross-Coupling Pathway

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of this compound, this pathway can be envisioned by coupling an arylboronic acid with an aroyl chloride.[7] For instance, 2-chlorobenzoyl chloride can be coupled with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This modern method offers high functional group tolerance and generally milder reaction conditions compared to Friedel-Crafts acylation.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from typical Suzuki couplings involving acyl chlorides.[7][8]

-

Reaction Setup: To a dry 10 mL flask equipped with a magnetic stirrer and reflux condenser, add 4-chlorophenylboronic acid (1.05 equivalents), potassium carbonate (K₂CO₃, 2.0 equivalents), and the palladium catalyst, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol %).

-

Reactant and Solvent Addition: Add 2-chlorobenzoyl chloride (1.0 equivalent) to the flask, followed by the solvent, toluene (2.0 mL).

-

Reaction: Heat the reaction mixture to reflux and maintain stirring for 4-6 hours. Monitor the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the mixture with a 1.5 M sodium hydroxide solution (2 x 5 mL).

-

Extraction: Extract the aqueous phase with ethyl acetate (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary

The choice of synthetic pathway often depends on factors such as desired yield, purity, available starting materials, and reaction conditions. The following table summarizes quantitative data for the discussed pathways, based on reported results for analogous syntheses.

| Synthesis Pathway | Key Reagents | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Friedel-Crafts Acylation | 2-Chlorobenzoyl chloride, Chlorobenzene | AlCl₃ | Dichloromethane | 0 - RT | 1 - 4 | 80 - 97[4] |

| Oxidation | 2,4'-Dichlorodiphenylmethane, TBHP | SCC | Acetone/H₂O | 80 | 10 | ~98[6] |

| Suzuki-Miyaura Coupling | 2-Chlorobenzoyl chloride, 4-Chlorophenylboronic acid | Pd₂(dba)₃ | Toluene | Reflux | 4 - 6 | Moderate to High |

Note: Yields are based on similar reactions reported in the literature and may vary for the specific synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. Friedel-Crafts Acylation [www1.udel.edu]

- 4. benchchem.com [benchchem.com]

- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. 4,4'-Dichlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Properties of (2-chlorophenyl)(4-chlorophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chlorophenyl)(4-chlorophenyl)methanone, a dichlorinated benzophenone derivative, is a compound of interest in various chemical and pharmaceutical research fields. Its structural features, characterized by two chlorinated phenyl rings attached to a central carbonyl group, make it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its core properties, including its physicochemical characteristics, synthesis, purification, analytical methods, and toxicological profile. The information is intended to serve as a valuable resource for professionals engaged in research and development.

Physicochemical Properties

The properties of (2-chlorophenyl)(4-chlorophenyl)methanone are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2-chlorophenyl)(4-chlorophenyl)methanone | [1] |

| Synonyms | 2,4'-Dichlorobenzophenone | [1] |

| CAS Number | 85-29-0 | [2] |

| Molecular Formula | C₁₃H₈Cl₂O | [1] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to off-white solid | [3] |

| Melting Point | Approximately 95 - 97 °C | [3] |

| Boiling Point | Data not available | |

| Solubility in Water | Insoluble | [3] |

| Solubility in Organic Solvents | Soluble in many organic solvents like dichloromethane and chloroform. | [3] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of diaryl ketones such as (2-chlorophenyl)(4-chlorophenyl)methanone is the Friedel-Crafts acylation.[4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of (2-chlorophenyl)(4-chlorophenyl)methanone, 2-chlorobenzoyl chloride would be reacted with chlorobenzene.

Materials:

-

2-chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃) (Lewis acid catalyst)

-

Dichloromethane (solvent)

-

Hydrochloric acid (for workup)

-

Anhydrous sodium sulfate (drying agent)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-chlorobenzoyl chloride in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Carefully add anhydrous aluminum chloride portion-wise to the stirred solution.

-

To this mixture, add chlorobenzene dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

The crude (2-chlorophenyl)(4-chlorophenyl)methanone can be purified by recrystallization to obtain a product of higher purity.[5][6][7][8] The choice of solvent is critical for effective purification. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.

Materials:

-

Crude (2-chlorophenyl)(4-chlorophenyl)methanone

-

Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Place the crude product in an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture with stirring until the solid completely dissolves.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

-

If charcoal was added, or if there are any insoluble impurities, perform a hot gravity filtration to remove them.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals in a vacuum oven to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized (2-chlorophenyl)(4-chlorophenyl)methanone can be confirmed using various analytical techniques.

HPLC is a powerful technique for assessing the purity of the compound and separating it from any isomers or impurities.[9][10][11][12] A reverse-phase C18 column is commonly used.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (suggested starting point):

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

GC-MS can be used to confirm the molecular weight and fragmentation pattern of the compound.[13][14][15]

Instrumentation:

-

GC system coupled to a mass spectrometer.

-

A low-polarity capillary column (e.g., similar to 5% diphenyl/95% dimethyl polysiloxane).

GC Conditions (suggested starting point):

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-300 m/z.

Toxicological Data

| Compound/Class | Route | Species | LD50/LC50 | Reference |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Oral | Rat | 639-1646 mg/kg | [16] |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dermal | Rabbit | >2000 mg/kg | [16] |

| Dichlorobenzenes | Inhalation | Rat | LC50 (1,2-DCB): 1532 ppm (6 hours) | [17] |

| 4,4'-Dichlorobenzophenone | Oral Chronic Reference Dose (Human) | 0.009 mg/kg-day | [18] |

General Hazard Information:

-

Handle in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

Since no specific signaling pathway involving (2-chlorophenyl)(4-chlorophenyl)methanone has been identified in the literature, the following diagram illustrates the logical workflow for its synthesis and purification, which is a core experimental process for any researcher working with this compound.

Caption: Logical workflow for the synthesis, purification, and analysis of (2-chlorophenyl)(4-chlorophenyl)methanone.

References

- 1. This compound | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. danabiosci.com [danabiosci.com]

- 3. EXTOXNET PIP - 2,4-DB [extoxnet.orst.edu]

- 4. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. hpst.cz [hpst.cz]

- 14. cromlab-instruments.es [cromlab-instruments.es]

- 15. benchchem.com [benchchem.com]

- 16. 2,4-D Technical Fact Sheet [npic.orst.edu]

- 17. HEALTH EFFECTS - Toxicological Profile for Dichlorobenzenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. 4,4'-Dichlorobenzophenone | C13H8Cl2O | CID 7034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. echemi.com [echemi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide to the Physical and Chemical Parameters of 2,4'-Dichlorobenzophenone

This technical guide provides a comprehensive overview of the essential physical and chemical properties of 2,4'-Dichlorobenzophenone (2,4'-DCBP). The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This document details the compound's core parameters, provides experimental protocols for their determination, and includes visualizations for key analytical workflows.

Core Physicochemical Data

This compound is a chlorinated aromatic ketone with the CAS Number 85-29-0.[1][2] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[3][4] The fundamental physicochemical properties of 2,4'-DCBP are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₈Cl₂O | [1][2] |

| Molecular Weight | 251.11 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 64-67 °C | [1][5] |

| Boiling Point | 214-215 °C at 22 mmHg | [5] |

| Solubility | Soluble in chloroform, slightly soluble in methanol. | [1] |

| CAS Number | 85-29-0 | [1][2] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of 2,4'-DCBP. The following table summarizes key spectral data.

| Spectroscopic Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) Spectroscopy | Data obtained via KBr wafer and ATR-Neat techniques. | [1] |

| Mass Spectrometry (MS) | GC-MS data shows a top peak at m/z 139. | [1] |

| UV-Visible Spectroscopy | Spectral data available. | [5] |

Experimental Protocols

Detailed methodologies for determining the key physical and chemical parameters of 2,4'-DCBP are provided below. These protocols are based on standard laboratory practices.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a common method for the synthesis of this compound.

Materials:

-

2-Chlorobenzoyl chloride

-

Chlorobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride to anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 2-chlorobenzoyl chloride in anhydrous dichloromethane from the dropping funnel to the stirred suspension.

-

After the addition is complete, add chlorobenzene dropwise to the reaction mixture.

-

Once the addition of chlorobenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography.

Determination of Melting Point

This protocol outlines the procedure for determining the melting point of 2,4'-DCBP using a capillary melting point apparatus.[7][8]

Materials:

-

Purified this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the 2,4'-DCBP sample is dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20 °C per minute for a preliminary determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate measurement, prepare a new sample and set the heating rate to 1-2 °C per minute, starting from a temperature approximately 10-15 °C below the estimated melting point.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point

This protocol describes the micro-scale determination of the boiling point of 2,4'-DCBP.[9][10]

Materials:

-

Purified this compound

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Rubber band or wire for attaching the test tube to the thermometer

Procedure:

-

Place a small amount of 2,4'-DCBP into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

A stream of bubbles will emerge from the open end of the capillary tube as the temperature rises.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the bath to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample. Record the atmospheric pressure.

Qualitative Solubility Assessment

This protocol provides a method for the qualitative determination of the solubility of 2,4'-DCBP in various solvents.[11]

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, chloroform, toluene)

-

Small test tubes

-

Vortex mixer

Procedure:

-

Add approximately 10-20 mg of 2,4'-DCBP to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously agitate each mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect each tube to determine the extent of dissolution.

-

Classify the solubility as "soluble" (no visible solid), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data for 2,4'-DCBP.

3.5.1. Infrared (IR) Spectroscopy (KBr Pellet Method)

Materials:

-

This compound

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Grind a small amount (1-2 mg) of 2,4'-DCBP with approximately 100-200 mg of dry KBr in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating instructions.

3.5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

-

This compound

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Dissolve a small amount of 2,4'-DCBP in the appropriate deuterated solvent in a small vial.

-

Transfer the solution to a clean NMR tube.

-

Place the NMR tube in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's parameters.

3.5.3. Gas Chromatography-Mass Spectrometry (GC-MS)

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or hexane)

-

GC-MS instrument with an appropriate column (e.g., a nonpolar or medium-polarity column)

Procedure:

-

Prepare a dilute solution of 2,4'-DCBP in a suitable volatile solvent.

-

Inject the sample into the GC-MS instrument.

-

The compound will be separated on the GC column and subsequently ionized and detected by the mass spectrometer.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation pattern.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the characterization of this compound.

References

- 1. This compound | C13H8Cl2O | CID 66558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 85-29-0 [chemicalbook.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound(85-29-0) 1H NMR [m.chemicalbook.com]

- 7. davjalandhar.com [davjalandhar.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,4'-Dichlorobenzophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,4'-Dichlorobenzophenone, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics, offering key data for identification, characterization, and quality control purposes.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its carbonyl group and aromatic rings.

IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1670 | C=O (Ketone) stretch |

| ~3000-3100 | C-H (Aromatic) stretch |

| ~1580-1600 | C=C (Aromatic) ring stretch |

| ~1450-1500 | C=C (Aromatic) ring stretch |

| ~1000-1100 | C-Cl (Aryl chloride) stretch |

| ~700-850 | C-H (Aromatic) out-of-plane bend |

Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A representative protocol for obtaining an ATR-FTIR spectrum of a solid compound like this compound is as follows:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., a diamond crystal).

-

Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.

-

Data Acquisition: The anvil is lowered to press the sample firmly against the crystal, ensuring good contact. The spectrum is then recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound are consistent with its asymmetric structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound shows complex multiplets in the aromatic region. The exact chemical shifts and coupling constants can be determined by high-field NMR.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.80 | m | 8H | Aromatic Protons |

Note: Specific assignments for each proton require advanced 2D NMR techniques. The data presented is a general representation.

¹³C NMR Spectral Data.[1]

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 | C=O (Ketone) |

| ~127 - 140 | Aromatic Carbons |

Note: The exact number of signals and their chemical shifts depend on the solvent and the magnetic field strength of the instrument.

Experimental Protocol: Solution-State NMR

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of a solid organic compound:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

-

Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and number of scans.

-

Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired FIDs are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[1]

Mass Spectral Data (Electron Ionization)

The electron ionization (EI) mass spectrum of this compound shows a characteristic molecular ion peak and several fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 250 | ~20 | [M]⁺ (Molecular ion with ³⁵Cl, ³⁵Cl) |

| 252 | ~13 | [M+2]⁺ (Isotope peak with one ³⁷Cl) |

| 254 | ~2 | [M+4]⁺ (Isotope peak with two ³⁷Cl) |

| 215 | Moderate | [M-Cl]⁺ |

| 139 | 100 | [C₇H₄OCl]⁺ (Chlorobenzoyl cation) |

| 111 | High | [C₆H₄Cl]⁺ (Chlorophenyl cation) |

| 75 | Moderate | [C₆H₃]⁺ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for a solid organic analyte is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is used, typically heated to around 250°C. A small volume (e.g., 1 µL) of the sample solution is injected.

-

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is commonly used.

-

Oven Program: The oven temperature is ramped to separate the components of the sample. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Interface: The GC column is interfaced with the mass spectrometer, with the interface heated to prevent condensation of the analyte.

-

Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their m/z ratio.

-

Detector: An electron multiplier detects the ions.

-

-

Data Analysis: The resulting mass spectra are analyzed to identify the molecular ion and fragmentation patterns. The data is often compared against a spectral library for confirmation.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectral Fragmentation Pathway

The following diagram illustrates a plausible mass spectral fragmentation pathway for this compound under electron ionization.

Caption: Mass spectral fragmentation of this compound.

References

An In-depth Technical Guide to the Solubility of 2,4'-Dichlorobenzophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4'-Dichlorobenzophenone in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on reported qualitative solubility, outlines standard experimental protocols for determining solubility, and presents a general workflow for such measurements.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₁₃H₈Cl₂O. It belongs to the class of dichlorobenzophenones, which are derivatives of benzophenone containing two chlorine atoms attached to the phenyl rings. The position of the chlorine atoms significantly influences the physical and chemical properties of the molecule, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical development, and materials science, as it dictates the choice of solvents for reactions, purification, and formulation.

Solubility of this compound: A Qualitative Overview

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

| Solvent | Reported Solubility |

| Chloroform | Soluble[1] |

| Methanol | Slightly Soluble[1][2] |

| Acetonitrile | Soluble (as a solution)[3] |

| Ethyl Acetate | Soluble (as a solution) |

It is important to note that "soluble" and "slightly soluble" are qualitative terms and the actual solubility can vary significantly with temperature. For comparison, the related isomer 4,4'-Dichlorobenzophenone is reported to be soluble in hot acetone and can be recrystallized from ethanol.[4]

Experimental Protocols for Determining Solubility

The absence of specific quantitative data for this compound necessitates a discussion of the standard experimental methodologies that can be employed to determine its solubility accurately. The two most common methods for solid compounds in organic solvents are the gravimetric method and High-Performance Liquid Chromatography (HPLC)-based methods.

The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a solvent. It relies on the direct measurement of the mass of the dissolved solute in a saturated solution.

Experimental Workflow:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant, controlled temperature for a sufficient period to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

-

Solvent Evaporation: A precisely measured aliquot of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent.

References

Environmental Fate and Transport of 2,4'-Dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dichlorobenzophenone is a chemical compound that has garnered attention due to its potential environmental persistence and implications for ecosystems. As a chlorinated aromatic ketone, its fate and transport in the environment are governed by a complex interplay of physicochemical properties and degradation processes. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's environmental behavior, intended to support researchers, scientists, and professionals in the fields of environmental science and drug development.

Physicochemical Properties

The environmental distribution and behavior of this compound are fundamentally influenced by its inherent physical and chemical characteristics. A summary of its key properties is presented in Table 1. While experimentally determined values for some parameters are limited, estimated values from computational models provide valuable insights into its likely environmental conduct.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₈Cl₂O | --INVALID-LINK-- |

| Molar Mass | 251.11 g/mol | --INVALID-LINK-- |

| Melting Point | 64-67 °C | --INVALID-LINK-- |

| Boiling Point | 214 °C at 22 mmHg | --INVALID-LINK-- |

| Water Solubility | Low (estimated) | Inferred from high LogKow |

| Vapor Pressure | Data not available | |

| LogKow (Octanol-Water Partition Coefficient) | 4.4 (estimated) | --INVALID-LINK-- |

| Henry's Law Constant | Data not available | |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Data not available |

Environmental Fate and Transport

The journey of this compound through the environment involves partitioning between air, water, and soil, as well as various degradation processes. The following sections detail the key aspects of its environmental fate.

Abiotic Degradation

Photodegradation: Limited specific data exists for the photodegradation of this compound. However, benzophenone and its derivatives are known to undergo photochemical reactions. The carbonyl group can absorb UV radiation, leading to the formation of excited states that can then undergo various reactions, including cleavage of the carbon-chlorine bonds or reactions with other environmental components. The primary degradation product of the related compound dicofol under alkaline conditions and UV light is p,p'-dichlorobenzophenone (DCBP), suggesting a similar pathway for this compound is plausible[1].

Hydrolysis: Information on the hydrolysis of this compound is scarce. Generally, the ether linkage in some related compounds can be susceptible to hydrolysis, but the ketone functional group in this compound is expected to be relatively stable to hydrolysis under typical environmental pH conditions (pH 4-9).

Biotic Degradation

The biodegradation of chlorinated aromatic compounds is a critical process in their environmental removal. While specific studies on this compound are limited, research on analogous compounds provides insights into potential pathways. Microorganisms, particularly bacteria and fungi, are known to degrade chlorinated aromatic compounds through various enzymatic reactions. These processes can lead to the cleavage of the aromatic rings and the eventual mineralization of the compound to carbon dioxide and water.

Environmental Partitioning

The high estimated LogKow value of 4.4 suggests that this compound has a strong tendency to partition from water into organic phases. This indicates a potential for bioaccumulation in fatty tissues of organisms and strong adsorption to organic matter in soil and sediment.

Soil Mobility: A high affinity for organic matter, as suggested by the high LogKow, would imply low mobility in soil. The compound is likely to be retained in the upper soil layers, with limited potential for leaching into groundwater.

Bioaccumulation: The lipophilic nature of this compound indicates a potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a high LogKow are more readily taken up by organisms and can accumulate in fatty tissues, potentially leading to biomagnification through the food chain.

Experimental Protocols

Standardized methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the environmental fate of chemicals.

Biodegradation Testing (OECD 301 & 307)

The OECD Guideline 301 for "Ready Biodegradability" provides a set of screening tests to assess the potential for rapid and complete biodegradation of organic chemicals[2]. These tests typically involve exposing the test substance to a mixed microbial population from sources like activated sludge and measuring the disappearance of the compound or the production of CO₂ over a 28-day period[2].

The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" is designed to determine the rate and pathway of degradation in soil under controlled laboratory conditions. This involves treating soil samples with the test substance and monitoring its concentration and the formation of transformation products over time.

Hydrolysis Testing (OECD 111)

The OECD Guideline 111 for "Hydrolysis as a Function of pH" is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (typically 4, 7, and 9)[3][4]. The test is conducted in sterile, buffered solutions in the dark to prevent photodegradation[3][4].

Soil Sorption/Desorption (OECD 106)

The OECD Guideline 106 for "Adsorption - Desorption Using a Batch Equilibrium Method" is a laboratory test used to assess the tendency of a chemical to adsorb to soil. This involves equilibrating a solution of the test substance with a soil sample and measuring the concentration of the substance remaining in the solution. This data is used to calculate the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Signaling Pathways and Experimental Workflows

To visualize the complex relationships in the environmental fate of this compound and the experimental procedures used to study them, Graphviz diagrams are provided below.

References

Toxicological Profile of 2,4'-Dichlorobenzophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2,4'-Dichlorobenzophenone. It is crucial to note that there is a significant lack of comprehensive toxicological data for this specific compound in publicly available scientific literature. Much of the available data is limited to safety data sheets and information on structurally related compounds. Therefore, the information presented herein should be interpreted with caution.

Introduction

This compound is a chlorinated aromatic ketone. Its toxicological profile is not well-established, with most safety data sheets indicating that its properties have not been thoroughly investigated[1][2]. This guide aims to consolidate the limited available information and provide context by summarizing the toxicology of the parent compound, benzophenone, and a related isomer, 4,4'-dichlorobenzophenone.

Toxicological Data for this compound

The toxicological data specifically for this compound is sparse. The primary sources of information are safety data sheets (SDS) and aggregated data from regulatory bodies.

Table 1: Summary of Available Toxicological Information for this compound

| Toxicological Endpoint | Result/Classification | Source |

| Acute Oral Toxicity | No data available | [1][2] |

| Acute Dermal Toxicity | No data available | [1][2] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | [3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) | [3][4] |

| Respiratory or Skin Sensitization | No data available | [1][2] |

| Germ Cell Mutagenicity | No data available | [1][2] |

| Carcinogenicity | No data available; not identified as a probable, possible, or confirmed human carcinogen by IARC | [1] |

| Reproductive Toxicity | No data available | [1][2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | [1] |

| Aspiration Hazard | No data available | [1] |

Experimental Protocols: Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain due to the lack of comprehensive studies.

Toxicological Data for Structurally Related Compounds

Due to the limited data on this compound, it is informative to review the toxicological profiles of its parent compound, benzophenone, and the isomer 4,4'-dichlorobenzophenone. It is critical to emphasize that this data should not be directly extrapolated to this compound.

Benzophenone

Benzophenone has undergone more extensive toxicological evaluation.

Table 2: Summary of Toxicological Data for Benzophenone

| Toxicological Endpoint | Species | Route | Dose/Concentration | Effect | Source |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 >2000 mg/kg bw | Low acute toxicity | |

| Carcinogenicity | Male Rat | Oral | Chronic exposure | Kidney adenoma and leukemia | |

| Carcinogenicity | Male Mouse | Oral | Chronic exposure | Liver tumors | |

| Carcinogenicity | Female Mouse | Oral | Chronic exposure | Histiocytic sarcomas | |

| Reproductive Toxicity | Rat | Oral | Two-generation study | No reproductive abnormalities noted | [5] |

| Developmental Toxicity | Rat, Rabbit | Oral | - | Developmental toxicity only at doses higher than those causing maternal toxicity | [5] |

| Endocrine Disruption | In vitro | - | - | Weakly estrogenic (metabolite 4-hydroxybenzophenone) | [5] |

Experimental Protocols for Benzophenone Studies:

-

14-Week Toxicity Study (Feed): The National Toxicology Program (NTP) conducted a 14-week study in F344/N rats and B6C3F1 mice. Benzophenone was administered in the feed at various concentrations. Animals were evaluated for clinical pathology, reproductive system effects, liver cytochrome P450 effects, and histopathology[6].

-